(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester (4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 68176-63-6
VCID: VC11699155
InChI: InChI=1S/C6H6ClN3O3S/c1-2-13-6(12)8-5-3(4(7)11)9-10-14-5/h2H2,1H3,(H,8,12)
SMILES: CCOC(=O)NC1=C(N=NS1)C(=O)Cl
Molecular Formula: C6H6ClN3O3S
Molecular Weight: 235.65 g/mol

(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester

CAS No.: 68176-63-6

Cat. No.: VC11699155

Molecular Formula: C6H6ClN3O3S

Molecular Weight: 235.65 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester - 68176-63-6

Specification

CAS No. 68176-63-6
Molecular Formula C6H6ClN3O3S
Molecular Weight 235.65 g/mol
IUPAC Name ethyl N-(4-carbonochloridoylthiadiazol-5-yl)carbamate
Standard InChI InChI=1S/C6H6ClN3O3S/c1-2-13-6(12)8-5-3(4(7)11)9-10-14-5/h2H2,1H3,(H,8,12)
Standard InChI Key UGSVDXVZSPIWIX-UHFFFAOYSA-N
SMILES CCOC(=O)NC1=C(N=NS1)C(=O)Cl
Canonical SMILES CCOC(=O)NC1=C(N=NS1)C(=O)Cl

Introduction

"(4-Chlorocarbonyl- thiadiazol-5-yl)-carbamic acid ethyl ester" is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are widely studied due to their diverse biological and chemical properties, including antimicrobial, anticancer, and anti-inflammatory activities.

The compound's molecular structure features a 1,2,3-thiadiazole ring substituted with a chlorocarbonyl group at the 4-position and an ethyl carbamate group at the 5-position. This unique arrangement makes it a promising candidate for various chemical and pharmaceutical applications.

Synthesis Pathway

The synthesis of "(4-Chlorocarbonyl- thiadiazol-5-yl)-carbamic acid ethyl ester" typically involves:

  • Formation of the Thiadiazole Core:

    • The thiadiazole ring is synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids under controlled conditions. Polyphosphate ester (PPE) is often used as a catalyst to promote efficient cyclodehydration .

  • Introduction of Substituents:

    • The chlorocarbonyl group is introduced using reagents such as thionyl chloride (SOCl₂) or phosgene derivatives.

    • The ethyl carbamate moiety is added through esterification or amidation reactions involving ethyl chloroformate .

Biological Significance

Thiadiazole derivatives exhibit a wide range of pharmacological activities due to their ability to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions.

Potential Applications:

  • Antimicrobial Activity: Many thiadiazoles have shown efficacy against Gram-positive and Gram-negative bacteria .

  • Anticancer Potential: Substituted thiadiazoles have been reported to inhibit cancer cell proliferation by targeting specific enzymes or signaling pathways .

  • Enzyme Inhibition: The compound's functional groups may allow it to act as an inhibitor for enzymes like leucyl-tRNA synthetase .

Spectroscopic Characterization

To confirm the structure of "(4-Chlorocarbonyl- thiadiazol-5-yl)-carbamic acid ethyl ester," standard analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • Proton signals corresponding to the ethoxy group (CH₂CH₃) typically appear in the range of 1–4 ppm.

    • Carbon signals for the thiadiazole ring and carbonyl groups are observed between 120–180 ppm .

  • Infrared (IR) Spectroscopy:

    • Strong absorption bands for C=O stretching (~1700 cm⁻¹) and N-H stretching (~3300 cm⁻¹) are characteristic .

  • Mass Spectrometry (MS):

    • The molecular ion peak confirms the molecular weight of approximately 208 g/mol.

Research Findings

Recent studies on thiadiazole derivatives have highlighted their synthetic versatility and medicinal relevance:

  • Synthetic Versatility:

    • Thiadiazoles can be modified at various positions to introduce functional groups that enhance solubility or target-specific interactions .

  • Medicinal Applications:

    • Derivatives with similar structures have demonstrated activity against tuberculosis-causing Mycobacterium smegmatis with minimum inhibitory concentrations as low as 50 μg/mL .

    • Structural analogs have shown promise as anticancer agents by inhibiting estrogen receptor-positive breast cancer cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator